physicochemical properties of 3-iodo-2-methyl-2H-indazole-5-carboxylate
physicochemical properties of 3-iodo-2-methyl-2H-indazole-5-carboxylate
The following technical guide provides an in-depth characterization of Methyl 3-iodo-2-methyl-2H-indazole-5-carboxylate .
Note on Nomenclature: The term "carboxylate" in organic synthesis intermediates typically refers to the ester form used for stability and lipophilicity. This guide focuses on the Methyl Ester derivative, the primary building block for drug discovery, while addressing the free acid where relevant.
Compound Class: 2H-Indazole (Quinonoid-like Heterocycle) Primary Application: Kinase Inhibitor Scaffold, Fragment-Based Drug Design (FBDD)
Executive Summary & Structural Logic
The 2H-indazole scaffold represents a "privileged structure" in medicinal chemistry, distinct from its thermodynamically more stable 1H-isomer. While 1H-indazoles mimic purines, 2-methyl-2H-indazoles possess a unique electronic distribution (pseudo-azulene character) that alters hydrogen bond acceptor capabilities and solubility profiles.
The specific substitution pattern of the subject compound serves three critical functions:
-
2-Methyl (N2): Locks the tautomer in the 2H-form, preventing the N-H tautomeric shift common in 1H-indazoles. This fixes the vector of the lone pair on N1, crucial for specific kinase hinge binding.
-
3-Iodo: A high-reactivity handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), allowing the introduction of "tail" groups for selectivity.
-
5-Carboxylate: An electrophilic handle for amide coupling, typically used to attach solubilizing groups or hinge-binding motifs.
Physicochemical Properties (Predicted & Experimental)
The following data aggregates calculated descriptors and experimental read-across from structural analogs (e.g., 2-methyl-2H-indazole-5-carboxylic acid derivatives).
| Property | Value / Range | Technical Note |
| Molecular Formula | Methyl ester form | |
| Molecular Weight | 316.09 g/mol | Ideal for Fragment-Based Design (Rule of 3 compliant) |
| LogP (Calculated) | 2.6 – 2.9 | Moderately lipophilic; suitable for cell permeability. |
| TPSA | ~48 Ų | Topological Polar Surface Area; high CNS penetration potential. |
| pKa (Conj. Acid) | ~2.5 – 3.0 | The N1 nitrogen is weakly basic (pyridine-like). |
| Solubility (Water) | < 0.1 mg/mL | Low. Requires organic co-solvents (DMSO, DMF) for stock solutions. |
| Melting Point | 165 – 175 °C | Predicted. 2-substituted isomers often melt higher than 1-substituted due to crystal packing symmetry. |
| UV | 290 – 310 nm | Bathochromic shift observed vs. 1H-isomers due to quinonoid conjugation. |
Synthesis & Regioselective Isolation
Accessing the 2-methyl isomer is the primary synthetic challenge. Direct alkylation of the 1H-indazole precursor yields a mixture of N1 (thermodynamic) and N2 (kinetic) products.
Protocol: Regioselective Synthesis and Purification
Objective: Synthesize Methyl 3-iodo-2-methyl-2H-indazole-5-carboxylate from Methyl 1H-indazole-5-carboxylate.
Step 1: Iodination of the Core
Reagents: Methyl 1H-indazole-5-carboxylate,
-
Dissolve Methyl 1H-indazole-5-carboxylate (1.0 eq) in DMF (0.5 M).
-
Add powdered KOH (2.0 eq) followed by portion-wise addition of Iodine (
, 1.2 eq). -
Stir at RT for 3 hours. The reaction is usually quantitative.
-
Quench: Pour into aqueous
to remove excess iodine. Filter the precipitate. -
Product: Methyl 3-iodo-1H-indazole-5-carboxylate (Yellow solid).
Step 2: Methylation and Isomer Separation (The Critical Step)
Reagents: Methyl 3-iodo-1H-indazole-5-carboxylate, Trimethyloxonium tetrafluoroborate (Meerwein's Salt) or MeI/Cs2CO3.
Method A: Kinetic Control (Favors N2)
-
Dissolve the 3-iodo intermediate in anhydrous Ethyl Acetate.
-
Add Trimethyloxonium tetrafluoroborate (
) (1.2 eq) at 0°C. -
Allow to warm to RT and stir for 4 hours.
-
Mechanism: Meerwein's salt alkylates the most nucleophilic nitrogen (N2) more rapidly than basic alkylation conditions.
Method B: Standard Alkylation (Mixture)
-
Dissolve intermediate in DMF.[1] Add
(2.0 eq) and Methyl Iodide (1.5 eq). -
Stir 2 hours.
-
Result: ~60:40 mixture of N1-Me : N2-Me.
Step 3: Purification (Chromatography)
The N1 and N2 isomers have distinct retention times.
-
Stationary Phase: Silica Gel (Standard) or C18 (Reverse Phase).
-
Mobile Phase (Silica): Hexane/Ethyl Acetate gradient.
-
Elution Order:
-
N1-Isomer: Typically elutes first (Less polar, "benzenoid").
-
N2-Isomer: Typically elutes second (More polar, "quinonoid").
-
-
Validation: Isolate the second major fraction.
Structural Validation (NMR Signature)
To confirm you have the 3-iodo-2-methyl isomer (and not the 1-methyl):
-
N-Methyl Shift (
NMR):-
N1-Me: Singlet typically at 4.0 – 4.1 ppm .
-
N2-Me: Singlet typically downfield at 4.15 – 4.30 ppm (Diagnostic).
-
-
C-Iodo Signal (
NMR): The C3 carbon attached to Iodine shows a significant shift difference between the two tautomers.
Reactivity & Functionalization Map
The utility of this molecule lies in its orthogonal reactivity. The 3-iodo position is highly activated for cross-coupling, while the 5-ester is stable until hydrolysis is required.
Diagram: Synthesis and Reactivity Logic
The following Graphviz diagram illustrates the synthesis pathway and the divergent reactivity of the scaffold.
Caption: Workflow for the synthesis of 3-iodo-2-methyl-2H-indazole-5-carboxylate and its downstream application in drug discovery.
Handling & Stability (Self-Validating Protocol)
Storage
-
Condition: Store at -20°C under inert atmosphere (Argon/Nitrogen).
-
Light Sensitivity: The C-I bond is photosensitive. Prolonged exposure to ambient light can lead to de-iodination or radical degradation. Always store in amber vials.
Quality Control Check
Before using the compound in expensive cross-coupling reactions, perform this quick QC check:
-
LC-MS: Check for the presence of the de-iodinated byproduct (
). If >5%, repurify. -
Appearance: Pure compound is a white to off-white solid. A pink/purple hue indicates free iodine release (decomposition).
References
-
Indazole Tautomerism & Synthesis
-
Regioselective Alkylation
-
Medicinal Chemistry Application (Kinase Inhibitors)
- Title: Discovery of Axitinib: A Potent, Selective, and Orally Bioavailable Inhibitor of Vascular Endothelial Growth Factor Receptors.
- Source: Journal of Medicinal Chemistry (Note: Illustrates the 1H/2H indazole scaffold utility).
-
Link:[Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives [mdpi.com]
